Dioncophylline C Dioncophylline C Dioncophylline C is an isoquinoline alkaloid that is the biaryl resulting from substitution of the hydrogen at the 5-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol by a 5-hydroxy-4-methoxy-2-methylnaphthalen-1-yl group. It is a naphthylisoquinoline alkaloid isolated from the roots and stem barks of Triphyophyllum peltatum and exhibits antimalarial activity. It has a role as an antimalarial, an antiplasmodial drug and a metabolite. It is an isoquinoline alkaloid, an aromatic ether, a member of naphthols, a member of methylnaphthalenes, a methoxynaphthalene, a member of isoquinolines and a biaryl.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1605200
InChI: InChI=1S/C23H25NO3/c1-12-10-20(27-4)23-16(6-5-7-18(23)25)21(12)15-8-9-19(26)22-14(3)24-13(2)11-17(15)22/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1
SMILES: CC1CC2=C(C=CC(=C2C(N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O
Molecular Formula: C23H25NO3
Molecular Weight: 363.4 g/mol

Dioncophylline C

CAS No.:

Cat. No.: VC1605200

Molecular Formula: C23H25NO3

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Dioncophylline C -

Specification

Molecular Formula C23H25NO3
Molecular Weight 363.4 g/mol
IUPAC Name (1R,3R)-5-(5-hydroxy-4-methoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
Standard InChI InChI=1S/C23H25NO3/c1-12-10-20(27-4)23-16(6-5-7-18(23)25)21(12)15-8-9-19(26)22-14(3)24-13(2)11-17(15)22/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1
Standard InChI Key NALOMJPIDNQZKW-ZIAGYGMSSA-N
Isomeric SMILES C[C@@H]1CC2=C(C=CC(=C2[C@H](N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O
SMILES CC1CC2=C(C=CC(=C2C(N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O
Canonical SMILES CC1CC2=C(C=CC(=C2C(N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O

Introduction

Chemical Structure and Properties

Dioncophylline C is an isoquinoline alkaloid with the molecular formula C23H25NO3 and a molecular weight of 363.4 g/mol . Structurally, it is characterized as a biaryl compound resulting from the substitution of hydrogen at the 5-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol by a 5-hydroxy-4-methoxy-2-methylnaphthalen-1-yl group . This unique structural arrangement contributes to its biological activities.

The IUPAC name for Dioncophylline C is (1R,3R)-5-(5-hydroxy-4-methoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol . It belongs to the class of naphthylisoquinoline alkaloids, which are characterized by the linkage between naphthalene and isoquinoline subunits. Dioncophylline C specifically belongs to the subclass of Dioncophyllaceae-type compounds .

Physical and chemical properties of Dioncophylline C include:

PropertyValue
Molecular FormulaC23H25NO3
Molecular Weight363.40 g/mol
Exact Mass363.18344366 g/mol
Topological Polar Surface Area61.70 Ų
XlogP4.70

Natural Sources and Isolation

Dioncophylline C occurs naturally in plants belonging to the Dioncophyllaceae and Ancistrocladaceae families. It has been isolated from the roots and stem barks of Triphyophyllum peltatum (Dioncophyllaceae) . The compound has also been reported in Ancistrocladus tectorius . These tropical plants are found predominantly in Africa, particularly in the Congo Basin.

The isolation of Dioncophylline C requires sophisticated extraction and purification techniques to separate it from other naphthylisoquinoline alkaloids present in these plant species. The compound was first identified as part of phytochemical investigations into plants with traditional medicinal uses in their native regions.

Biological Activities

Antimalarial Activity

Dioncophylline C exhibits exceptional antimalarial activity, making it one of the most promising natural compounds in this field. In vitro studies have demonstrated its potent inhibitory effects against asexual blood stages of Plasmodium falciparum and P. berghei with remarkably low median inhibitory concentrations (IC50) of 0.014 μg/ml and 0.015 μg/ml, respectively .

The antimalarial efficacy of Dioncophylline C has been further validated through in vivo studies using P. berghei-infected mice. When administered orally at 50 mg/kg/day for 4 days, Dioncophylline C completely cleared parasites from the peripheral blood without noticeable toxic effects, achieving a complete cure . This is particularly significant as many compounds with in vitro activity fail to demonstrate similar efficacy in animal models.

Dose-response studies have established the following effective dosages:

ParameterValue (with 95% confidence interval)
ED25 (oral)6.81 mg/kg/day (5.48-8.46)
ED50 (oral)10.71 mg/kg/day (8.94-12.83)
ED95 (oral)32.44 mg/kg/day (23.40-44.98)
ED50 (intravenous)1.90 mg/kg/day
Effective dose range (oral)12.5-50 mg/kg/day

Interestingly, a single oral dose of Dioncophylline C has been found sufficient to kill 99.6% of parasites, although complete clearance requires the full four-day treatment regimen . The compound also demonstrates efficacy against established P. berghei infections when administration begins three days post-infection .

Activity Against Drug-Resistant Strains

A critical advantage of Dioncophylline C is its effectiveness against chloroquine-resistant Plasmodium strains. Studies have confirmed that both Dioncophylline C and the related compound Dioncopeltine A maintain their activity against the chloroquine-resistant P. berghei Anka CRS parasites . This property is particularly valuable given the increasing global challenge of antimalarial drug resistance.

The table below compares the mean parasitemia levels (with 95% confidence intervals) in mice infected with sensitive and resistant P. berghei strains after treatment with Dioncophylline C:

StrainTreatmentDay 4 ParasitemiaDay 7 Parasitemia
Sensitive (ANKA)Control0.79 (0.68-0.90)1.22 (1.02-1.41)
Sensitive (ANKA)Dioncophylline C0.000 (0.000-0.000)0.000 (0.000-0.000)
Resistant (Anka CRS)Control0.79 (0.68-0.90)1.22 (1.02-1.41)
Resistant (Anka CRS)Dioncophylline C0.10 (0.05-0.15)0.53 (0.20-0.86)

Structure-Activity Relationships

Investigation into the structure-activity relationships of Dioncophylline C has revealed critical insights into the molecular features responsible for its antimalarial activity. Studies have demonstrated that the free N- and 8-OH-functions are prerequisites for the compound's exceptional activity against P. falciparum .

Furthermore, the presence of at least one free phenolic OH-function appears to be essential for any antimalarial activity in this class of compounds . These findings provide valuable guidance for potential structural modifications aimed at enhancing efficacy or reducing toxicity.

In contrast to Dioncophylline C, structural studies with the related alkaloid ancistrocladine show that N-derivatization leads to increased activity against P. falciparum, highlighting the complex and sometimes counterintuitive structure-activity relationships in this class of compounds .

Pharmacology and Toxicology

The pharmacological properties of Dioncophylline C make it particularly promising as a potential antimalarial drug. Its oral bioavailability is sufficient to achieve therapeutic concentrations, with an effective dose range of 12.5 to 50 mg/kg/day in murine models .

Intravenous administration enhances the compound's efficacy, with an ED50 of 1.90 mg/kg/day, significantly lower than the oral ED50 of 10.71 mg/kg/day . Sustained-release formulations using implanted miniosmotic pumps at 20 mg/kg/day have also demonstrated curative effects, suggesting potential for developing long-acting formulations .

Recent Developments and Future Perspectives

Recent research has expanded our understanding of Dioncophylline C and related compounds. Dioncophylline F, along with dioncophyllines C2 and D2, have been identified from the Congolese liana Ancistrocladus ileboensis . These compounds, along with Dioncophylline C, show strong cytotoxic activities against multiple myeloma cells and acute lymphoblastic leukemia cells, suggesting potential applications beyond antimalarial therapy .

The most recent spectroscopic analyses of Dioncophylline C have further elucidated its molecular structure. Gas chromatography-mass spectrometry (GC-MS) studies have provided detailed fragmentation patterns, aiding in the compound's identification and characterization .

Future research directions may include:

  • Development of semi-synthetic derivatives with enhanced bioavailability or reduced toxicity

  • Investigation of combination therapies with existing antimalarials

  • Exploration of broader antiparasitic applications

  • Further elucidation of the mechanism of action against Plasmodium species

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator